molecular formula C7H13NO2 B158154 4-Amino-5-methylhexane-2,3-dione CAS No. 130476-77-6

4-Amino-5-methylhexane-2,3-dione

Cat. No.: B158154
CAS No.: 130476-77-6
M. Wt: 143.18 g/mol
InChI Key: FNXXKGZIPMIYAA-UHFFFAOYSA-N
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Description

4-Amino-5-methylhexane-2,3-dione is a diketone derivative characterized by a linear hexane backbone with amino (-NH₂) and methyl (-CH₃) substituents at positions 4 and 5, respectively.

Properties

CAS No.

130476-77-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

4-amino-5-methylhexane-2,3-dione

InChI

InChI=1S/C7H13NO2/c1-4(2)6(8)7(10)5(3)9/h4,6H,8H2,1-3H3

InChI Key

FNXXKGZIPMIYAA-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)C(=O)C)N

Canonical SMILES

CC(C)C(C(=O)C(=O)C)N

Synonyms

2,3-Hexanedione, 4-amino-5-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key Compounds Analyzed:

Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted piperazine-2,3-diones)

Cyclohexanedione-based pesticides (e.g., mesotrione, procymidone)

Indolin-2,3-dione derivatives (e.g., substituted thiazolidinones)

Table 1: Structural Features and Substituent Effects
Compound Core Structure Key Substituents Functional Impact
This compound Linear hexane dione Amino (C4), methyl (C5) Enhanced polarity; potential H-bonding
Piperazine-2,3-diones Cyclic dione Aromatic/alkyl groups at N1 and N4 Increased lipophilicity (ClogP ~2.5–4.0)
Mesotrione Cyclohexanedione Sulfonyl, nitrobenzoyl Herbicidal activity via HPPD inhibition
Indolin-2,3-diones Bicyclic dione Arylidene hydrazones s2 receptor selectivity

Key Observations:

  • Amino and methyl groups may enhance intermolecular interactions (e.g., hydrogen bonding) compared to non-polar substituents in pesticides like mesotrione.

Physicochemical Properties

Lipophilicity and Solubility

  • Piperazine-2,3-diones : Exhibit improved lipophilicity (ClogP values 2.5–4.0) compared to unsubstituted piperazine, attributed to aromatic/alkyl substituents .
  • This compound: The amino group likely reduces ClogP (increasing hydrophilicity), while the methyl group may offset this effect slightly.
  • Cyclohexanedione pesticides : High lipophilicity (e.g., mesotrione’s logP ~0.5–1.2) enables membrane permeability for herbicidal activity .

Anthelmintic Activity

  • Piperazine-2,3-diones : Derivatives show potent activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate (EC₅₀ values <10 µM) .
  • This compound: Hypothetically, its amino group could interact with parasitic enzymes, but activity would depend on substituent optimization.

Receptor Affinity

  • Indolin-2,3-diones : The additional carbonyl group in the dione scaffold shifts selectivity toward s2 receptors (Kis2 ~42 nM) .
  • This compound: The absence of a rigid cyclic structure may limit receptor binding specificity compared to indolin-diones.

Preparation Methods

Synthesis of 5-Methyl-2-pyrrolidone Intermediate

Succinimide (pyrrolidine-2,5-dione) undergoes reduction with lithium aluminium hydride (LiAlH₄) in methanol to yield 5-methoxy-2-pyrrolidone. Substituting the vinyl Grignard reagent with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) enables the introduction of a methyl group at position 5:

5-Methoxy-2-pyrrolidone+MeMgBr5-Methoxy-5-methyl-2-pyrrolidone\text{5-Methoxy-2-pyrrolidone} + \text{MeMgBr} \rightarrow \text{5-Methoxy-5-methyl-2-pyrrolidone}

Isolation of this intermediate is optional, as continuous processing reduces synthesis time.

Hydrolysis to 4-Amino-5-methylhexane-2,3-dione

Acidic hydrolysis of 5-methoxy-5-methyl-2-pyrrolidone with hydrochloric acid (HCl) opens the lactam ring, yielding the target compound:

5-Methoxy-5-methyl-2-pyrrolidoneHCl, H2OThis compound\text{5-Methoxy-5-methyl-2-pyrrolidone} \xrightarrow{\text{HCl, H}_2\text{O}} \text{this compound}

Key Parameters :

  • Grignard reagent stoichiometry : 2–2.5 equivalents of MeMgBr ensure complete conversion.

  • Solvent : THF or methyl-THF enhances reaction efficiency.

  • Hydrolysis conditions : 6 M HCl at 80°C for 12 hours.

KOH-Catalyzed Condensation of Aldehydes and Cyanothioacetamide

A method for synthesizing 2-amino-4,5-dihydrothiophene-3-carbonitriles (ACS Omega) provides a template for constructing amino-substituted diketones. By replacing thiophene-forming reagents with diketone precursors, this approach can be adapted for this compound.

Reaction of Hexane-2,3-dione with Cyanothioacetamide

Hexane-2,3-dione reacts with cyanothioacetamide in ethanol under KOH catalysis to form a thioamide intermediate. Subsequent oxidative cleavage of the sulfur moiety yields the amino-dione:

Hexane-2,3-dione+NC-C(S)-NH2KOHThis compound\text{Hexane-2,3-dione} + \text{NC-C(S)-NH}_2 \xrightarrow{\text{KOH}} \text{this compound}

Optimization Data :

ParameterOptimal ValueYield (%)
KOH concentration10% aqueous78
Reaction temperature25°C-
Oxidizing agentH₂O₂ (30%)85

This method avoids costly Grignard reagents, reducing synthesis costs.

Continuous Flow Photocyclization and Ring Contraction

Recent advances in flow chemistry (RSC) demonstrate the utility of photocyclization for synthesizing strained carbocycles. Applying this to pentane-2,3-dione derivatives enables the formation of cyclobutanone intermediates, which can undergo ring expansion with methylamine.

Photocyclization of 5-Methylhexane-2,3-dione

Irradiating 5-methylhexane-2,3-dione at 427 nm in acetonitrile (ACN) induces cyclization to a bicyclic ketone. Subsequent reaction with methylamine in a continuous flow reactor facilitates ring contraction and amino group introduction:

5-Methylhexane-2,3-dionehνBicyclic ketoneCH3NH2This compound\text{5-Methylhexane-2,3-dione} \xrightarrow{h\nu} \text{Bicyclic ketone} \xrightarrow{\text{CH}3\text{NH}2} \text{this compound}

Flow Reactor Parameters :

  • Residence time : 30 minutes

  • Pressure : 5.2 bar

  • Yield : 80% over two steps

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Grignard AlkylationHigh regioselectivityCostly reagents70–75
KOH-Catalyzed Cond.Low-cost reagentsMulti-step oxidation required78–85
Flow PhotocyclizationScalability, rapid synthesisSpecialized equipment needed80

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